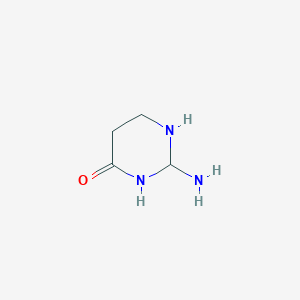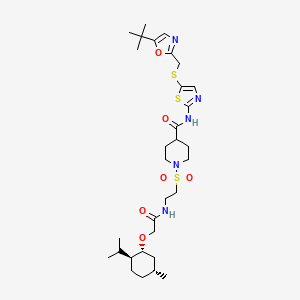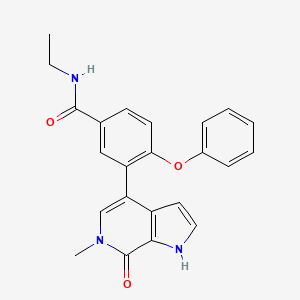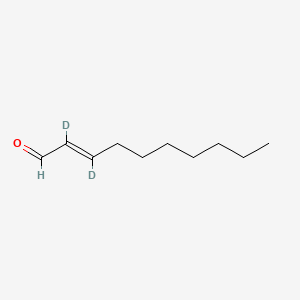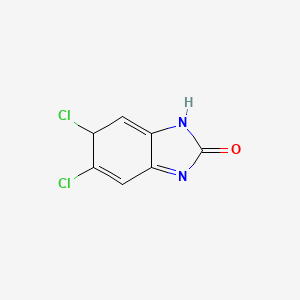
5,6-Dichloro-1,6-dihydrobenzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-1,6-dihydrobenzimidazol-2-one is a chemical compound known for its significant biological and chemical properties. It is often used in scientific research due to its ability to inhibit certain enzymes and its potential therapeutic applications. The compound is characterized by its molecular formula C7H4Cl2N2O and a molecular weight of 203.03 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,6-dihydrobenzimidazol-2-one typically involves the chlorination of benzimidazole derivatives. One common method includes the reaction of 5,6-dichloro-1H-benzimidazole with appropriate reagents under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where benzimidazole derivatives are treated with chlorine gas in the presence of a catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
5,6-Dichloro-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole derivatives with additional oxygen-containing functional groups .
科学的研究の応用
5,6-Dichloro-1,6-dihydrobenzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its inhibitory effects on certain enzymes, making it useful in biochemical research.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The compound exerts its effects primarily through the inhibition of RNA polymerase II by phosphorylating its C-terminal domain, rendering it inactive. This inhibition halts mRNA synthesis, leading to the suppression of gene expression. Additionally, it interferes with DNA topoisomerase II, modulating cellular responses to cytokines and blocking the human immunodeficiency virus (HIV) via RNA modification .
類似化合物との比較
Similar Compounds
5,6-Dichlorobenzimidazole riboside: Similar in structure but includes a riboside group.
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole: Another nucleoside analog with similar inhibitory properties.
Uniqueness
Its ability to induce apoptosis in cancer cells without causing genotoxic stress makes it a promising candidate for further research and development .
特性
分子式 |
C7H4Cl2N2O |
|---|---|
分子量 |
203.02 g/mol |
IUPAC名 |
5,6-dichloro-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-3H,(H,10,12) |
InChIキー |
IRSZEZWRWDCKLF-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NC(=O)N2)C=C(C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)

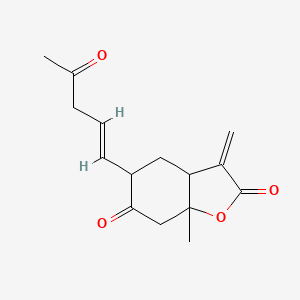
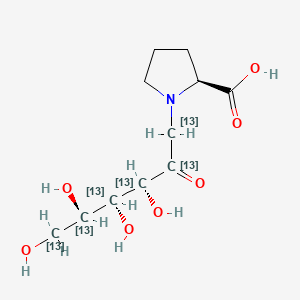

![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
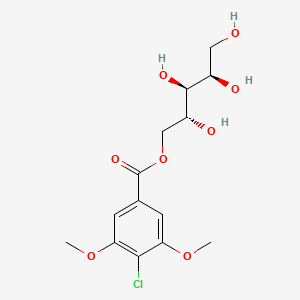
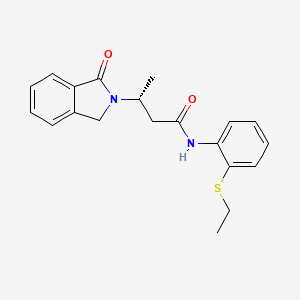
![(2S)-5-[4-[(3S,6S,9S,12S,15R,20R,26S,29S,32S,35S)-26-(4-aminobutyl)-6-benzyl-12-[(2S)-butan-2-yl]-32-(3-carbamimidamidopropyl)-3-(2-carboxyethyl)-15-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-(3-methylbutanoylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-20-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]-29-(hydroxymethyl)-2,5,8,11,14,22,25,28,31,34-decaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontan-9-yl]butylamino]-2-(hexadecanoylamino)-5-oxopentanoic acid](/img/structure/B15135740.png)
